

Physical and chemical properties of Olsalazine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olsalazine-d3

Cat. No.: B12375024

[Get Quote](#)

Olsalazine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies related to **Olsalazine-d3**. While specific experimental data for the deuterated form, **Olsalazine-d3**, is not extensively available in public literature, this guide leverages data from its non-deuterated counterpart, Olsalazine, and its sodium salt to provide a thorough understanding for research and drug development applications.

Core Physical and Chemical Properties

Olsalazine-d3 is a deuterated form of Olsalazine, an anti-inflammatory agent. The primary difference between Olsalazine and **Olsalazine-d3** is the substitution of three hydrogen atoms with deuterium atoms, leading to a higher molecular weight. This isotopic labeling is particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Quantitative data for Olsalazine and its sodium salt are summarized below. The molecular weight for **Olsalazine-d3** is a calculated value. Other physical and chemical properties are expected to be very similar to the non-deuterated form.

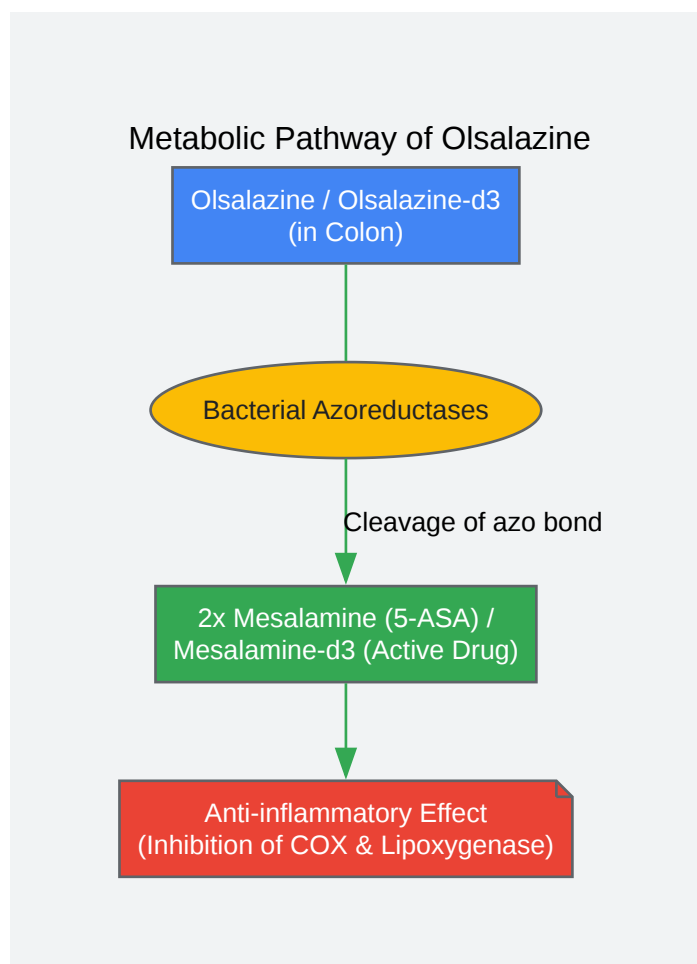
Table 1: Physical and Chemical Properties of Olsalazine and its Salts

Property	Olsalazine	Olsalazine Sodium	Olsalazine-d3 (calculated)
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₆	C ₁₄ H ₈ N ₂ Na ₂ O ₆	C ₁₄ H ₇ D ₃ N ₂ O ₆
Molecular Weight	302.24 g/mol	346.20 g/mol	305.26 g/mol
Appearance	Light yellow to yellow solid	Yellow crystalline powder	Not specified
Melting Point	>300 °C (decomposes)	240 °C (decomposes) [1]	Not specified
Solubility	Water: 11.49 µg/L (25 °C)	Soluble in water and DMSO; practically insoluble in ethanol, chloroform, and ether. [1]	Not specified
pKa	2.40 ± 0.10 (predicted)	Not applicable	Not specified

Mechanism of Action and Metabolic Pathway

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA). It is designed to deliver the active drug to the colon, minimizing systemic absorption in the upper gastrointestinal tract. The mechanism of action is identical for **Olsalazine-d3**.

Upon oral administration, Olsalazine passes largely unabsorbed through the small intestine to the colon. There, colonic bacteria produce azoreductase enzymes that cleave the azo bond of the Olsalazine molecule, releasing two molecules of the active anti-inflammatory agent, 5-ASA. 5-ASA is believed to exert its therapeutic effect topically on the colonic mucosa by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.



[Click to download full resolution via product page](#)

Metabolic Pathway of Olsalazine

Experimental Protocols

The primary application of **Olsalazine-d3** is as an internal standard in the quantitative analysis of Olsalazine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Mesalamine-d3 in Human Plasma by UHPLC-MS/MS

This protocol is adapted for the analysis of the deuterated metabolite of **Olsalazine-d3**.

Objective: To determine the concentration of mesalamine-d3 in human plasma.

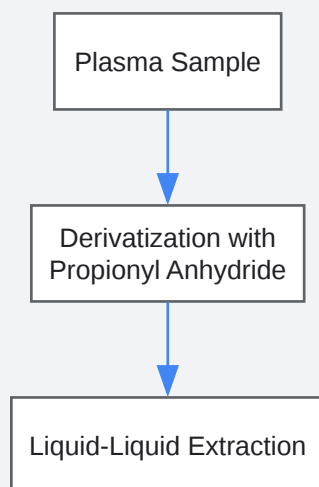
Methodology:

- Sample Preparation (Derivatization and Liquid-Liquid Extraction):
 - To a plasma sample, add a known concentration of an appropriate internal standard.
 - Add propionyl anhydride for derivatization of the analyte.
 - Perform a liquid-liquid extraction (LLE) to remove interfering substances and minimize matrix effects.
- Chromatographic Separation:
 - Utilize a C18 analytical column (e.g., Kinetex XB-C18, 100x4.6mm, 2.6μ).[\[2\]](#)
 - Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[\[2\]](#)
- Mass Spectrometric Detection:
 - Use an electrospray ionization (ESI) source in negative ion mode.
 - Monitor the multiple reaction monitoring (MRM) transition for the mesalamine-d3 derivative, which is m/z 211.1 → 110.1.

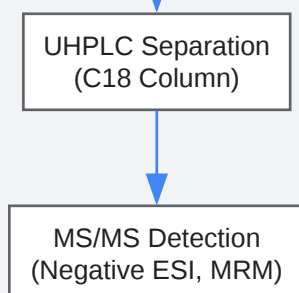
Workflow Diagram:

Experimental Workflow for Mesalamine-d3 Analysis

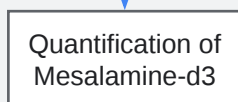
Sample Preparation



Analysis



Data Processing

[Click to download full resolution via product page](#)

Workflow for Mesalamine-d3 Analysis

Conclusion

Olsalazine-d3 serves as a valuable tool for researchers and drug development professionals, primarily as an internal standard for the accurate quantification of Olsalazine and its active metabolite, mesalamine, in biological samples. While comprehensive physical and chemical data for **Olsalazine-d3** are not readily available, its properties can be largely inferred from its non-deuterated counterpart. The established metabolic pathway and analytical methodologies for Olsalazine provide a solid foundation for studies involving its deuterated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Olsalazine-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375024#physical-and-chemical-properties-of-olsalazine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com